molecular formula C8H13NO4 B1473777 1-Azaspiro[3.3]heptane oxalate CAS No. 51392-72-4

1-Azaspiro[3.3]heptane oxalate

Cat. No.: B1473777
CAS No.: 51392-72-4
M. Wt: 187.19 g/mol
InChI Key: DTRPZGPEQYYHHU-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptane oxalate is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.C2H2O4/c1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPZGPEQYYHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743417
Record name Oxalic acid--1-azaspiro[3.3]heptane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-15-4, 51392-72-4
Record name 1-Azaspiro[3.3]heptane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--1-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spirocyclic Piperidine Bioisosteres: Engineering 3D Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely an aesthetic choice but a pharmacokinetic imperative. Traditional piperidine scaffolds, while ubiquitous, often suffer from metabolic liabilities (particularly at the C4 position) and limited intellectual property (IP) space. Spirocyclic piperidine bioisosteres—specifically spiro[3.3]heptanes , spiro[2.5]octanes , and oxa-azaspirocycles —offer a strategic solution. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds improve solubility, rigidity, and metabolic stability while retaining the critical vector alignment required for receptor binding.

This guide provides a technical deep-dive into the design, synthesis, and validation of these bioisosteres, moving beyond basic definitions to actionable medicinal chemistry strategies.

Structural Rationale & Vector Analysis

The Advantage

The transition from a flat piperidine (chair conformation, often flattening upon binding) to a rigid spirocycle fundamentally alters the physicochemical landscape.

  • Solubility: The orthogonal orientation of the rings disrupts crystal packing energy, often enhancing aqueous solubility compared to flat analogs.

  • Metabolic Stability: Spiro-fusion, particularly at the C4 position of a piperidine (or replacing the ring entirely with a spiro[3.3]heptane), sterically occludes the most common site of CYP450-mediated oxidation.

Vectorial Alignment: The Bioisostere Logic

Replacing a piperidine with a spirocycle requires precise vector analysis to ensure pharmacophores remain in the binding pocket.

  • 2-azaspiro[3.3]heptane: A direct geometric mimic of piperidine/piperazine. The distance between the nitrogen and the distal carbon closely matches the C4-N distance in piperidine (~2.9 Å), but with restricted flexibility.

  • 1-azaspiro[3.3]heptane: A "Next-Generation" bioisostere.[1][2][3][4] Recent studies (e.g., Enamine, 2023) indicate this scaffold offers superior metabolic stability over the 2-aza isomer while maintaining basicity and lipophilicity profiles.[5]

Visualization: Metabolic Blockade Strategy

The following diagram illustrates the logic of replacing a metabolic "soft spot" with a spirocyclic core.

MetabolicBlockade cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere Piperidine Piperidine Ring (Flexible Chair) CYP CYP450 Oxidation Piperidine->CYP Exposed C4-H Spiro Spiro[3.3]heptane (Rigid/Orthogonal) Piperidine->Spiro Bioisosteric Replacement Metabolite 4-Hydroxypiperidine (High Clearance) CYP->Metabolite Block Steric Occlusion (Metabolic Shield) Spiro->Block Quaternary C Stable Intact Drug (Low Clearance) Block->Stable

Caption: Comparative metabolic fate of traditional piperidine vs. spirocyclic bioisosteres. The quaternary spiro-carbon prevents oxidative attack.

Case Study: Bupivacaine Scaffold Hopping

A compelling validation of spirocyclic replacement is the re-engineering of the local anesthetic Bupivacaine . The central piperidine ring was replaced with 1-azaspiro[3.3]heptane , resulting in a patentable analog with reduced cardiotoxicity.

Table 1: Comparative Profile of Bupivacaine vs. Spiro-Analog

PropertyBupivacaine (Parent)1-Azaspiro[3.3]heptane AnalogImpact
Core Scaffold Piperidine (6-membered)Spiro[3.3]heptane (4+4 fused)Increased

Lipophilicity (LogD) 2.5~2.6Comparable
pKa 8.28.3Retained Basicity
Cardiotoxicity (LD50) HighSignificantly Lower Safety Improved
Metabolic Stability ModerateHigh Clearance Reduced

Data Source: Derived from Mykhailiuk et al. (2023) and related ChemRxiv preprints [1, 2].

Synthetic Methodologies

Constructing spirocyclic piperidines often challenges standard medicinal chemistry workflows due to the strain energy of small rings. We highlight two high-value approaches: [2+2] Cycloaddition for scaffold synthesis and Photoredox Catalysis for decorating piperidines with spiro-fusions.

Protocol A: Photoredox Synthesis of Spirocyclic Piperidines

This protocol utilizes organic photoredox catalysis to generate spiro-fused piperidines from linear aryl halides, a method developed to access complex 3D space from simple precursors.

Mechanism: The reaction proceeds via an oxidative quenching cycle using a 3DPAFIPN catalyst. An aryl radical is generated, which undergoes exo-selective cyclization onto a pendant alkene.

Workflow Diagram: Photoredox Cycle

Photoredox Light Blue LED (450 nm) Cat_GS Catalyst (GS) 3DPAFIPN Light->Cat_GS hv Cat_Exc Catalyst* (Excited State) Cat_GS->Cat_Exc Cat_Red Catalyst•- (Reduced) Cat_Exc->Cat_Red SET from DIPEA DIPEA DIPEA (Reductant) Cat_Red->Cat_GS SET to Substrate Substrate Aryl Iodide Precursor Radical Aryl Radical Intermediate Substrate->Radical Iodide Loss Cyclization Exo-Cyclization (Spiro Formation) Radical->Cyclization Product Spirocyclic Piperidine Cyclization->Product HAT

Caption: Mechanism of photoredox-catalyzed spirocyclization using 3DPAFIPN and blue light irradiation.

Detailed Experimental Protocol

Objective: Synthesis of a spiro[dihydrofuran-piperidine] derivative.

Reagents:

  • Substrate: 4-(2-iodophenoxy)-1-piperidinecarboxylate (1.0 equiv)

  • Catalyst: 3DPAFIPN (2.5 mol%)

  • Reductant: DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)

  • Solvent: DMSO (0.05 M concentration)

  • Light Source: 24W Blue LED strip

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl iodide substrate (0.5 mmol) and 3DPAFIPN catalyst (9.4 mg, 0.0125 mmol).

  • Deoxygenation: Evacuate and backfill the tube with nitrogen (3 cycles) to remove oxygen, which quenches the triplet state of the photocatalyst.

  • Solvent Addition: Add degassed DMSO (10 mL) and DIPEA (435 µL, 2.5 mmol) via syringe under nitrogen flow.

  • Irradiation: Seal the tube and place it approximately 2-3 cm from the Blue LED strips. Stir vigorously at room temperature. Use a fan to maintain temperature < 30°C.

  • Monitoring: Monitor reaction progress via LC-MS (typically 12-24 hours). Look for the disappearance of the aryl iodide peak and the emergence of the cyclized product mass.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • If conversion is low: Check for oxygen leaks (solution turns yellow/brown instead of maintaining fluorescence) or insufficient light intensity.

  • If hydrodeiodination (reduction) is observed: Decrease DIPEA equivalents or increase substrate concentration.

Biological Evaluation: Microsomal Stability Assay

To verify the "Metabolic Shield" hypothesis, a comparative microsomal stability assay is required.

Protocol:

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro-compound and its Piperidine analog.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

Success Criteria: A successful spiro-bioisostere should exhibit a


 < 50% of the parent piperidine, confirming the blockade of the oxidative soft spot.

References

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Source: Angewandte Chemie International Edition, 2023.[3][6] URL:[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Source: ChemRxiv, 2025.[7] URL:[Link][8][9]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Source: Organic Letters (via PMC), 2018. URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2021.[10] URL:[Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: A Scalable, Multi-Step Synthesis of 1-Azaspiro[3.3]heptane Oxalate from Cyclobutanone for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-azaspiro[3.3]heptane oxalate, a crucial building block in modern medicinal chemistry, starting from the readily available precursor, cyclobutanone. 1-Azaspiro[3.3]heptane has emerged as a valuable bioisosteric replacement for the ubiquitous piperidine ring, offering a pathway to modulate physicochemical properties and enhance metabolic stability in drug candidates.[1][2][3] The protocol herein details a robust and scalable multi-step synthetic route, moving from the conversion of cyclobutanone to a key alkene intermediate, through a pivotal [2+2] cycloaddition and subsequent reduction, to the final isolation of the target compound as a stable oxalate salt. This guide is intended for researchers, medicinal chemists, and process development scientists, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction: The Strategic Value of 1-Azaspiro[3.3]heptane

The "escape from flatland" is a dominant theme in contemporary drug design, pushing chemists to explore three-dimensional scaffolds that can improve pharmacological profiles.[4] Spirocycles are at the forefront of this movement, and 1-azaspiro[3.3]heptane, in particular, has garnered significant attention as a bioisostere of piperidine, a motif present in over 30 approved drugs.[1][2] The replacement of a piperidine ring with the more compact and rigid 1-azaspiro[3.3]heptane scaffold can lead to significant improvements in key drug-like properties, including:

  • Increased Metabolic Stability: The spirocyclic core can be less susceptible to enzymatic degradation compared to the piperidine ring.[1][2]

  • Modulated Lipophilicity: This scaffold can alter a molecule's lipophilicity (LogP/LogD), often leading to improved solubility.[3]

  • Novel Intellectual Property: The use of this unique scaffold allows for the creation of new chemical entities with patentable novelty.[5][6]

Despite its utility, the synthesis of 1-azaspiro[3.3]heptane is not trivial and lacks a direct route from simple precursors. The following protocol outlines a validated and scalable pathway starting from cyclobutanone.

Synthetic Strategy and Workflow

The synthesis of this compound from cyclobutanone is a multi-step process. A direct conversion is not feasible; instead, cyclobutanone is first transformed into a reactive alkene intermediate. This intermediate then undergoes a cycloaddition to build the spirocyclic core, which is subsequently reduced and purified as its oxalate salt.

G cluster_0 Overall Synthetic Workflow Cyclobutanone Cyclobutanone Methylenecyclobutane Methylenecyclobutane Cyclobutanone->Methylenecyclobutane Step 1: Wittig Olefination Spirocyclic β-Lactam Spirocyclic β-Lactam Methylenecyclobutane->Spirocyclic β-Lactam Step 2: [2+2] Cycloaddition 1-Azaspiro[3.3]heptane (Free Base) 1-Azaspiro[3.3]heptane (Free Base) Spirocyclic β-Lactam->1-Azaspiro[3.3]heptane (Free Base) Step 3: Lactam Reduction This compound This compound 1-Azaspiro[3.3]heptane (Free Base)->this compound Step 4: Salt Formation

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Many reagents used in this synthesis are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Step 1: Wittig Olefination of Cyclobutanone to Methylenecyclobutane

Rationale: The carbonyl group of cyclobutanone is unreactive towards the subsequent cycloaddition. It must first be converted into an exocyclic double bond. The Wittig reaction is a reliable and high-yielding method for this transformation, utilizing a phosphorus ylide to convert a ketone into an alkene.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Amount Moles
Methyltriphenylphosphonium bromide 357.23 42.87 g 0.12
Potassium tert-butoxide (KOtBu) 112.21 13.46 g 0.12
Cyclobutanone 70.09 7.01 g 0.10
Anhydrous Tetrahydrofuran (THF) - 400 mL -
Diethyl ether - 200 mL -
Saturated aq. NH₄Cl - 100 mL -
Brine - 100 mL -

| Anhydrous MgSO₄ | - | - | - |

Procedure:

  • Set up a 1 L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Add methyltriphenylphosphonium bromide (42.87 g, 0.12 mol) and anhydrous THF (300 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (13.46 g, 0.12 mol) portion-wise over 20 minutes. The mixture will turn a characteristic deep yellow/orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of cyclobutanone (7.01 g, 0.10 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (100 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (200 mL).

  • Wash the organic layer with water (2 x 100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate carefully by rotary evaporation at low temperature and pressure due to the volatility of the product.

  • The crude methylenecyclobutane is a volatile liquid. Due to its high volatility, it is often used directly in the next step without extensive purification. Expected yield is typically 70-80%.

Step 2: [2+2] Cycloaddition to form Spirocyclic β-Lactam

Rationale: This is the key bond-forming step to create the spirocyclic skeleton. A thermal [2+2] cycloaddition between the alkene and an isocyanate forms the four-membered β-lactam ring. Graf's isocyanate (chlorosulfonyl isocyanate) is a highly reactive partner for this transformation.[5][6][7]

G cluster_0 Mechanism: [2+2] Cycloaddition A Methylenecyclobutane C [2+2] Transition State A->C B Graf's Isocyanate (ClO₂S-NCO) B->C D Spirocyclic β-Lactam C->D Ring Formation

Sources

Application Note: Synthesis and Stabilization of 1-Azaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 1-Azaspiro[3.3]heptane , a high-value bioisostere of piperidine, and its stabilization as an oxalate salt .

Introduction & Scientific Rationale

The 1-azaspiro[3.3]heptane scaffold has emerged as a critical "new generation" bioisostere for the piperidine ring.[1][2][3][4] Unlike its more common isomer, 2-azaspiro[3.3]heptane, the 1-aza variant places the nitrogen atom adjacent to the spiro-quaternary carbon. This structural modification alters the vectorization of substituents and the basicity of the amine, offering a unique physicochemical profile for optimizing ADME properties in drug candidates.

Historically, the adoption of 1-azaspiro[3.3]heptane was limited by synthetic difficulty.[5] Standard reduction methods (e.g., LiAlH


) often trigger ring-opening of the strained spiro- 

-lactam intermediate. This protocol utilizes a validated Alane (AlH

) reduction strategy
—pioneered by Mykhailiuk and colleagues (2023)—to preserve the strained cage, followed by oxalate salt formation to ensure long-term stability and ease of handling.
Key Mechanistic Insights
  • Strain Management: The spiro[3.3] system possesses significant Baeyer strain. The use of Chlorosulfonyl Isocyanate (CSI) allows for a rapid, high-yielding [2+2] cycloaddition to construct the core.

  • Chemoselectivity: The carbonyl of the intermediate

    
    -lactam is sterically hindered and prone to ring cleavage. Aluminum hydride (AlH
    
    
    
    )
    , generated in situ, is less basic than LiAlH
    
    
    and functions as a softer nucleophile, selectively reducing the amide to the amine without cleaving the cyclobutane ring.
  • Salt Stoichiometry: The free amine is volatile and hygroscopic. The hemioxalate form (2 amine : 1 oxalic acid) is the preferred solid form for storage, providing a crystalline lattice that minimizes hygroscopicity.

Retrosynthetic Analysis & Workflow

The synthesis proceeds through a three-stage linear sequence:

  • Core Assembly: Construction of the spiro-cycle via [2+2] cycloaddition.

  • Functional Group Transformation: Selective reduction of the lactam.[5]

  • Stabilization: Controlled precipitation of the oxalate salt.

SynthesisWorkflow Start Cyclobutanone (Starting Material) Step1 Step 1: Wittig Olefination (Methylenecyclobutane) Start->Step1 Ph3PCH3Br, KOtBu Step2 Step 2: [2+2] Cycloaddition (CSI Reagent) Step1->Step2 ClSO2NCO (CSI) Inter Intermediate: 1-Azaspiro[3.3]heptan-2-one (Beta-Lactam) Step2->Inter Reductive Hydrolysis (Na2SO3) Step3 Step 3: Alane Reduction (AlH3 in Ether) Inter->Step3 LiAlH4 + AlCl3 Product Free Amine: 1-Azaspiro[3.3]heptane Step3->Product Fieser Workup Salt Final Form: 1-Azaspiro[3.3]heptane Hemioxalate Product->Salt Oxalic Acid, Et2O

Figure 1: Synthetic workflow for 1-Azaspiro[3.3]heptane Hemioxalate.

Detailed Experimental Protocol

Safety & Hazards (Critical)
  • Chlorosulfonyl Isocyanate (CSI): Extremely corrosive and reacts violently with water. Handle only in a dry, inert atmosphere (N

    
     or Ar).
    
  • Aluminum Hydride (AlH

    
    ):  Pyrophoric gas/solution. Must be generated in situ and quenched carefully.
    
  • Strained Rings: High-energy intermediates. Use blast shields when scaling up.

Step 1: Synthesis of Methylenecyclobutane

Target: Conversion of ketone to exocyclic alkene.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), Cyclobutanone (1.0 eq), Dry THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in dry THF (0.5 M) under N

      
      .
      
    • Add KOtBu portion-wise at 0 °C. The solution will turn bright yellow (ylide formation). Stir for 1 hour at 0 °C.

    • Add Cyclobutanone dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with Pentane (to keep the volatile product).
      
    • Purification: Distillation (Product b.p. ~42 °C). Note: The product is volatile; careful fractional distillation is required.

Step 2: [2+2] Cycloaddition to Spiro-Lactam

Target: 1-Azaspiro[3.3]heptan-2-one.

  • Reagents: Methylenecyclobutane (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.1 eq), Na

    
    SO
    
    
    
    (excess), NaHCO
    
    
    .
  • Procedure:

    • Dissolve Methylenecyclobutane in dry Diethyl Ether (Et

      
      O) at 0 °C.
      
    • Add CSI dropwise over 30 minutes. Maintain temperature < 5 °C.

    • Stir at RT for 12 hours. A white precipitate (

      
      -chlorosulfonyl lactam) may form.
      
    • Reductive Hydrolysis: Cool the mixture to 0 °C. Slowly add to a vigorously stirred solution of 25% aq. Na

      
      SO
      
      
      
      buffered with NaHCO
      
      
      . Maintain pH ~7–8.
    • Extract with CH

      
      Cl
      
      
      
      (DCM). Dry over MgSO
      
      
      and concentrate.
    • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (SiO

      
      ).
      
Step 3: Selective Reduction with Alane

Target: 1-Azaspiro[3.3]heptane (Free Base).

Critical Control Point: Do NOT use LiAlH


 alone. Ring opening will occur.
  • Reagents: LiAlH

    
     (2.0 eq), AlCl
    
    
    
    (0.66 eq), Dry Ether or THF.
  • Preparation of Alane (AlH

    
    ): 
    
    • In a dry flask, dissolve AlCl

      
       in dry Ether at 0 °C.
      
    • Add LiAlH

      
       suspension carefully. Stir for 15 mins to generate AlH
      
      
      
      (precipitate of LiCl will form).
  • Reduction:

    • Dissolve the Spiro-Lactam (from Step 2) in minimum dry Ether.

    • Add the Lactam solution dropwise to the AlH

      
       mixture at 0 °C.
      
    • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (ninhydrin stain).

  • Workup (Fieser Method):

    • Cool to 0 °C.

    • Carefully quench with:

      
       mL Water, 
      
      
      
      mL 15% NaOH,
      
      
      mL Water (where
      
      
      = grams of LiAlH
      
      
      used).
    • Filter the granular white precipitate. Wash cake with Ether.

    • Dry the filtrate (K

      
      CO
      
      
      
      ) and concentrate carefully (volatile amine!).
Step 4: Formation of the Hemioxalate Salt

Target: Stable crystalline solid.

  • Reagents: Crude 1-Azaspiro[3.3]heptane, Anhydrous Oxalic Acid.

  • Procedure:

    • Dissolve the crude amine in Ethanol (EtOH) or Ethyl Acetate .

    • Prepare a saturated solution of Oxalic Acid in the same solvent (0.55 molar equivalents relative to amine).

    • Add the Oxalic Acid solution dropwise to the amine solution with vigorous stirring.

    • A white precipitate will form immediately.

    • Crystallization: Heat the suspension to reflux until dissolved (add minimal EtOH if needed), then cool slowly to 4 °C.

    • Isolation: Filter the crystals, wash with cold Et

      
      O, and dry under vacuum.
      

Characterization & QC Parameters

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Stoichiometry 2:1 (Amine:Oxalate)Elemental Analysis / 1H NMR
1H NMR (D2O)

4.05 (t, 4H, Azetidine), 2.30 (t, 4H, Cyclobutane), 1.85 (m, 2H)
400 MHz NMR
Melting Point > 180 °C (Decomposition)Capillary MP
Solubility High: Water, DMSO; Low: Et2O, HexaneSolubility Test

Troubleshooting Guide:

  • Low Yield in Step 3: Ensure AlH

    
     is generated fresh. Old LiAlH
    
    
    
    degrades. Ensure the system is strictly anhydrous.
  • Ring Opening: If NMR shows alkene signals or linear alkyl chains, the reduction temperature was too high or LiAlH

    
     was used without AlCl
    
    
    
    .
  • Hygroscopicity: If the salt becomes sticky, recrystallize from EtOH/Et

    
    O and store in a desiccator.
    

References

  • Kirichok, A. A., et al. (2023).[5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[3][6] Link[5]

    • Primary source for the Alane reduction protocol and bioisostere valid
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link

    • Foundational work on spirocyclic amine synthesis str
  • Duran, F., et al. (2006). "Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Spiro-beta-Lactams." Journal of Organic Chemistry, 71(2), 827-830. Reference for the [2+2] cycloaddition methodology.

Sources

Reaction conditions for coupling 1-Azaspiro[3.3]heptane oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Coupling Strategies for 1-Azaspiro[3.3]heptane Oxalate

Strategic Overview

1-Azaspiro[3.3]heptane is a high-value bioisostere for piperidine and morpholine in medicinal chemistry.[1][2][3] Its incorporation improves metabolic stability and lowers lipophilicity (LogD) while altering the vector of substituents due to the distinct geometry of the spiro[3.3] system.

However, this building block is commercially supplied as an oxalate salt (typically 1:1 or 2:1 stoichiometry) to ensure shelf stability.[1][2] The oxalate counter-ion presents specific challenges:

  • Acidity: Oxalic acid is a strong diprotic acid (

    
    , 
    
    
    
    ).[1][2]
  • Chelation: The oxalate anion (

    
    ) is a bidentate ligand that can poison transition metal catalysts (Pd, Cu) by displacing phosphine ligands.[1][2]
    
  • Solubility: The salt is highly polar and insoluble in standard organic coupling solvents (DCM, Toluene, THF), necessitating specific solvent systems or free-basing.

This guide details the protocols to overcome these barriers, ensuring high-yield Amide, Sulfonamide, and C-N cross-coupling reactions.

Critical Decision Matrix

Before proceeding, select the workflow based on your target reaction type.[2]

ReactionLogic Start Start: this compound Decision Target Reaction? Start->Decision Amide Amide/Sulfonamide Coupling Decision->Amide High Tolerance CrossCouple Pd-Catalyzed (Buchwald-Hartwig) Decision->CrossCouple Low Tolerance SNAr SNAr (Nucleophilic Subst.) Decision->SNAr Med Tolerance MethodA Method A: In-Situ Neutralization (Excess Base) Amide->MethodA Fastest MethodB Method B: Ex-Situ Free-Basing (Mandatory for Pd) CrossCouple->MethodB Prevents Poisoning SNAr->MethodA If Solubility OK

Figure 1: Decision matrix for selecting the neutralization strategy based on reaction sensitivity.[1]

Module 1: Free-Basing Protocols

The oxalate salt must be neutralized to release the nucleophilic secondary amine.[1][2]

Protocol A: In-Situ Neutralization (For Amides/SNAr)

Use this for HATU, EDC, or SNAr reactions where the byproduct (oxalate salts) will not interfere.

Reagents: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1][2] Stoichiometry Rule: You must neutralize both acidic protons of the oxalic acid plus the ammonium proton.[1][2]

  • Base Requirement:

    
     equivalents relative to the amine oxalate.[1][2]
    

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF or DMA (DCM is poor for oxalates).[1][2]

  • Add the coupling reagent (e.g., HATU, 1.1 eq).[2]

  • Add DIPEA (1.0 eq) to activate the acid.[1][2] Stir for 5 mins.

  • Add This compound (1.0 eq).[1][2]

  • Immediately add the remaining DIPEA (2.5 - 3.0 eq).[2]

    • Note: The mixture may initially be heterogeneous.[1][2] It should clarify as the oxalate dissolves and exchanges with the organic base.[1][2]

Protocol B: Ex-Situ Free-Basing (For Buchwald-Hartwig)

Mandatory for Palladium chemistry.[1][2] Oxalate anions can chelate Pd species, killing the catalytic cycle.

Reagents: 4M NaOH or KOH, DCM (Dichloromethane) or MTBE.[1][2]

Procedure:

  • Suspend this compound in DCM (10 mL/g).

  • Add 4M NaOH (5.0 eq) aqueous solution.

  • Stir vigorously for 20 minutes. The solid should disappear.[1][2]

  • Separate the organic layer.[1][2] Extract the aqueous layer 3x with DCM/IPA (3:1) (The free amine is polar; IPA helps extraction).[1][2]

  • Dry organics over

    
    , filter, and concentrate carefully (Caution:  The free base is volatile; do not apply high vacuum for extended periods).
    
  • Use immediately.[1][2]

Module 2: Amide Coupling (HATU/T3P)

The strained spiro-ring is stable to standard peptide coupling conditions.[1][2]

ParameterRecommendationRationale
Solvent DMF or NMPOxalate salts have poor solubility in DCM/THF.[1][2]
Coupling Agent HATU or T3PHigh reactivity required for sterically hindered secondary amines.[1][2]
Base DIPEA (4.0 eq total)1 eq for activation, 2 eq to quench oxalate, 1 eq to keep pH > 8.
Temperature

Control exotherm; prevent ring strain alleviation/opening.

Step-by-Step Protocol:

  • Charge reaction vessel with Carboxylic Acid (1.0 mmol) and DMF (5 mL).

  • Add HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir 5 min at RT.

  • Add this compound (1.1 mmol).

  • Add remaining DIPEA (3.0 mmol).

  • Monitor by LCMS.[1][2] Reaction is typically complete in 1-2 hours.[2]

  • Workup: Dilute with EtOAc, wash with sat.[1][2]

    
     (removes oxalate salts) and brine.[2]
    

Module 3: C-N Cross-Coupling (Buchwald-Hartwig)

Critical Warning: Do not use the oxalate salt directly with Palladium catalysts.[1][2] Use Protocol B (Free-basing) first, or use a massive excess of inorganic base (


) with heating, though the latter lowers yield.[1]

Recommended System (Secondary Amine):

ComponentChoiceNotes
Catalyst

or Pd-crotyl chloride dimer
Pd(0) or precatalyst sources.[1][2]
Ligand RuPhos or BrettPhos Dialkylbiaryl phosphines are superior for secondary amines.[1][2]
Base

or

Strong base required.[1][2]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed.[1]

Step-by-Step Protocol:

  • Pre-step: Generate the free amine using Protocol B .[1][2]

  • Charge a vial with Aryl Halide (1.0 eq),

    
     (2 mol%), and RuPhos (4 mol%).
    
  • Purge with Nitrogen/Argon.[1][2]

  • Add solvent (Toluene) and stir 5 min to ligate Pd.[2]

  • Add the Free 1-Azaspiro[3.3]heptane (1.2 eq).[1][2]

  • Add

    
     (1.5 eq).[2]
    
  • Heat to

    
     for 4-12 hours.
    
  • Filter through Celite to remove Pd residues.[2][4]

Module 4: Troubleshooting & Stability

Ring Strain & Stability

The 1-azaspiro[3.3]heptane system possesses significant Baeyer strain (~60 kcal/mol).[1][2]

  • Avoid: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) at high temperatures, which can trigger ring-opening or rearrangement.
  • Avoid: Aqueous strong acids (conc.[2] HCl) for prolonged periods at reflux.[1][2]

Analytical Signatures
  • NMR: The spiro-center creates a distinct splitting pattern.[1][2] In

    
     NMR, look for multiplet signals around 
    
    
    
    1.8-2.4 ppm (cyclobutane protons).[1][2]
  • Mass Spec: The oxalate ion often appears in negative mode (

    
     89).[1][2] The amine appears in positive mode.[1][2]
    

Workflow cluster_0 Troubleshooting Logic Issue1 Low Yield in Buchwald? Check1 Did you remove Oxalate? Issue1->Check1 Sol1 Use Protocol B (Ex-Situ) Check1->Sol1 No Issue2 Precipitate in Amide Coupling? Check2 Solvent Choice? Issue2->Check2 Sol2 Switch DCM -> DMF Increase Base Check2->Sol2 DCM used

Figure 2: Troubleshooting common failure modes.

References

  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2008).[1][2][5] "Spiro[3.3]heptanes as rigid, hyper-stable bioisosteres." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Enamine Ltd. "1-Azaspiro[3.3]heptane derivatives: Design and Synthesis."[1][2] Enamine Application Notes. Link

  • Surry, D. S., & Buchwald, S. W. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link

Sources

Fragment-based drug design using 1-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Fragment-Based Drug Design (FBDD) Utilizing the 1-Azaspiro[3.3]heptane Scaffold

Audience: Researchers, scientists, and drug development professionals.

Harnessing Three-Dimensionality: A Guide to Fragment-Based Drug Design with 1-Azaspiro[3.3]heptane Scaffolds

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation, complementing traditional high-throughput screening.[1][2][3] A primary challenge and opportunity in modern FBDD is the effective exploration of three-dimensional (3D) chemical space to tackle increasingly complex biological targets and secure novel intellectual property.[4][5] Conventional fragment libraries are often dominated by flat, sp²-rich aromatic systems.[6] This guide details the strategic application of the 1-azaspiro[3.3]heptane motif, a non-planar, sp³-rich scaffold, in FBDD campaigns. We provide an in-depth rationale for its use, detailed protocols for library screening via biophysical methods, and a strategic framework for hit-to-lead evolution.

The Strategic Advantage of 1-Azaspiro[3.3]heptane in FBDD

The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[7] While small and simple, fragments must present vectors for chemical elaboration and possess physicochemical properties conducive to drug development. The 1-azaspiro[3.3]heptane scaffold has emerged as a privileged motif for several key reasons:

  • Inherent Three-Dimensionality: Unlike common flat aromatic rings, the spirocyclic nature of 1-azaspiro[3.3]heptane confers a rigid, predictable, and non-planar geometry.[8] This allows for the exploration of protein binding pockets with more complex topographies, a feature often required for challenging targets like protein-protein interactions.[9][10]

  • Favorable Physicochemical Properties: The incorporation of sp³-rich scaffolds is correlated with improved clinical success rates.[4] 1-Azaspiro[3.3]heptane derivatives can lead to decreased lipophilicity and improved solubility compared to more traditional, greasy scaffolds, which are critical parameters for developing drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[11]

  • Validated Piperidine Bioisostere: 1-Azaspiro[3.3]heptane has been successfully validated as a bioisostere for the piperidine ring, a common motif in many approved drugs.[8][12][13] This substitution can improve metabolic stability and provide a novel chemical entity, strengthening the intellectual property position.[8]

  • Synthetic Tractability: Robust synthetic routes to the 1-azaspiro[3.3]heptane core and its derivatives have been established, making it accessible for library synthesis and subsequent hit-to-lead optimization.[11][13][14] The key step often involves a thermal [2+2] cycloaddition followed by reduction.[11][12][13]

PropertyPiperidine1-Azaspiro[3.3]heptaneRationale for FBDD Advantage
Molecular Weight (Da)85.1597.16Both are well within the "Rule of Three" for fragments (<300 Da).[15]
cLogP~0.8~0.2Lower lipophilicity for the spirocycle can lead to improved solubility and ADMET properties.[11]
Fraction sp³ (Fsp³)1.01.0Both are fully saturated, but the spirocyclic nature of 1-azaspiro[3.3]heptane provides superior 3D shape.
ShapeChair/Boat ConformerRigid, SpirocyclicThe rigid, non-planar structure provides novel vectors for exploring 3D space.[5][6]
The FBDD Workflow with 1-Azaspiro[3.3]heptane Fragments

A successful campaign integrates library design, sensitive biophysical screening, orthogonal validation, structural biology, and medicinal chemistry. The goal is to identify fragments that bind efficiently to the target and provide a clear path for optimization.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Validation cluster_3 Phase 4: Optimization Lib_Design Library Design (1-Azaspiro[3.3]heptane Core) Synthesis Chemical Synthesis of Fragment Library Lib_Design->Synthesis QC Library QC (Purity, Solubility) Synthesis->QC Screening Primary Screen (e.g., SPR, NMR) QC->Screening Hit_Triage Hit Triage & Analysis (Binding, Ligand Efficiency) Screening->Hit_Triage Validation Orthogonal Validation (e.g., NMR, ITC) Hit_Triage->Validation X_Ray Structural Biology (X-ray Crystallography) Validation->X_Ray SBDD Structure-Based Design (Growing, Linking) X_Ray->SBDD Med_Chem Medicinal Chemistry (Analog Synthesis) SBDD->Med_Chem Lead_Opt Lead Optimization Med_Chem->Lead_Opt

Figure 1: FBDD workflow using a 1-azaspiro[3.3]heptane library.

PART I: PRIMARY SCREENING & HIT IDENTIFICATION PROTOCOLS

The weak binding affinity of fragments (typically in the high µM to mM range) necessitates the use of highly sensitive biophysical techniques for primary screening.[16][17] We present protocols for two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time detection of binding events.[9] It is highly sensitive and provides valuable kinetic data.[18]

Causality & Justification:

  • Why Immobilize the Target? Immobilizing the target protein on the sensor chip allows for the screening of fragments in solution. This format is generally preferred for FBDD as it avoids potential steric hindrance that could arise from immobilizing small fragments.

  • Why Use a Control Flow Cell? A reference flow cell (e.g., with a non-relevant protein or deactivated surface) is critical for subtracting bulk refractive index changes and non-specific binding, reducing false positives.[19]

  • Why Match DMSO? Accurate matching of DMSO concentration between the running buffer and fragment samples is crucial to minimize solvent-induced artifacts that can be misinterpreted as binding signals.[19][20]

Step-by-Step Methodology:

  • Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 5,000-10,000 RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A second flow cell should be prepared in parallel (activated and deactivated without protein) to serve as a reference.

  • Fragment Library Preparation:

    • Prepare a stock plate of the 1-azaspiro[3.3]heptane fragment library, typically at 10-100 mM in 100% DMSO.

    • Dilute fragments into running buffer (e.g., HBS-EP+) to the final screening concentration (e.g., 100-500 µM). Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer (e.g., 1-5%).

  • Screening Assay:

    • Equilibrate the sensor chip with running buffer containing matched DMSO until a stable baseline is achieved.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

    • Self-Validation: A small set of known non-binders and a weak, known binder (if available) should be included in the screen to validate assay performance.

  • Data Analysis & Hit Triage:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the average of the blank injections.

    • Identify hits as fragments that produce a consistent, concentration-dependent binding response significantly above the noise level.

    • Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments that bind efficiently relative to their size. LE = -RTln(Kᴅ) / N, where N is the number of heavy (non-hydrogen) atoms.[19] An LE value >0.3 is often considered desirable.[7]

Fragment IDMW (Da)Response (RU) at 200 µMEst. Kᴅ (µM)Ligand Efficiency (LE)Hit?
AZS-001195.235.22500.35Yes
AZS-002210.32.1>1000N/ANo
AZS-003188.241.51800.39Yes
AZS-004225.315.66000.28Borderline
Protocol 2: Hit Identification & Validation by NMR Spectroscopy

NMR is an exceptionally powerful tool for FBDD because it can reliably detect very weak binding events and provide structural information about the binding site.[21][22] It is often used both for primary screening and for validating hits from other techniques.[16][23]

Causality & Justification:

  • Why Use Ligand-Observed Methods for Screening? Techniques like Saturation Transfer Difference (STD) and WaterLOGSY are highly sensitive for detecting weak binders and are efficient for screening fragment mixtures, as they focus on the signals of the small molecules themselves.[21]

  • Why Use Protein-Observed Methods for Validation? Experiments like the ¹H-¹⁵N HSQC on an isotope-labeled protein provide definitive evidence of binding directly to the target.[21] Crucially, they can map the binding site by identifying which protein residues are perturbed upon fragment binding, information that is invaluable for structure-based design.[21][24]

Step-by-Step Methodology (Ligand-Observed: STD NMR):

  • Sample Preparation:

    • Prepare a stock solution of the target protein (unlabeled) at a low concentration (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl in 99.9% D₂O).

    • Prepare fragment solutions (individually or in cocktails of 5-10 non-overlapping compounds) at a much higher concentration (e.g., 1-2 mM) in the same deuterated buffer.

    • Mix the protein and fragment solutions to a final concentration of ~5-10 µM protein and ~100-200 µM per fragment.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the sample.

    • Acquire an STD spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., at -1 ppm where no fragment signals exist) and observing the transfer of this saturation to any bound ligands.

    • Acquire a control "off-resonance" spectrum where the saturation pulse is applied far from any protein or ligand signals (e.g., at 30 ppm).

    • The difference between the off-resonance and on-resonance spectra reveals only the signals of the binding fragments.

  • Data Analysis:

    • A positive hit is identified by the presence of signals in the STD difference spectrum that correspond to the reference ¹H spectrum of the fragment.

    • The intensity of the STD signal is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

Step-by-Step Methodology (Protein-Observed: ¹H-¹⁵N HSQC Titration):

  • Sample Preparation:

    • Express and purify ¹⁵N-isotope labeled target protein.

    • Prepare a stock solution of the labeled protein (e.g., 50-100 µM) in an appropriate NMR buffer (90% H₂O/10% D₂O).

    • Prepare a high-concentration stock of the validated hit fragment (e.g., 50 mM in deuterated buffer or DMSO-d6).

  • NMR Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Create a series of samples by titrating increasing amounts of the fragment into the protein sample (e.g., at protein:fragment molar ratios of 1:1, 1:5, 1:10).

    • Acquire an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Binding is confirmed by observing chemical shift perturbations (CSPs) — the movement of specific peaks upon addition of the fragment.

    • The residues experiencing the largest CSPs are located at or near the fragment's binding site, providing a structural footprint of the interaction.[21] This data is critical for the next phase of the project.

Hit_Validation_Cascade Primary_Screen Primary Screen Hits (e.g., from SPR) NMR_Validation Orthogonal Validation (NMR: STD / HSQC) Primary_Screen->NMR_Validation Filters out false positives Binding_Confirmed Binding Confirmed (High Confidence Hits) NMR_Validation->Binding_Confirmed Provides binding site info X_Ray Structural Characterization (X-ray Crystallography) Binding_Confirmed->X_Ray Requires high-quality protein crystals SBDD Input for Structure-Based Design X_Ray->SBDD Delivers atomic resolution detail

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap"

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are increasingly dominant in medicinal chemistry due to their high fraction of saturated carbon (


), which improves solubility and metabolic stability compared to flat aromatic scaffolds.

The Problem: Oxalic acid is a preferred crystallization agent for these amines because it forms stable, sharply melting salts. However, removing the oxalate to release the free base is notoriously difficult. Unlike simple lipophilic amines, spirocyclic amines are often amphiphilic or highly water-soluble .

  • Standard Failure Mode: Basifying with NaOH and extracting with Dichloromethane (DCM) often results in the amine remaining in the aqueous phase or forming intractable emulsions, leading to massive yield loss.

This guide provides three targeted protocols to solve this, moving beyond simple extraction.

Decision Matrix: Choosing Your Protocol

Do not default to extraction. Use this logic flow to select the method that matches your compound's physicochemical properties.

OxalateRemoval Start START: Spirocyclic Amine Oxalate SolubilityCheck Is the Free Base Lipophilic (LogP > 2)? Start->SolubilityCheck MethodA Method A: Biphasic Extraction (High pH + Salting Out) SolubilityCheck->MethodA YES WaterSoluble Is the compound Acid Sensitive? SolubilityCheck->WaterSoluble NO Yes YES No NO / UNKNOWN MethodB Method B: SCX Ion Exchange (Catch & Release) WaterSoluble->MethodB NO (Stable) MethodC Method C: Calcium Precipitation (The 'Crash' Method) WaterSoluble->MethodC YES (Labile) caption Figure 1: Protocol Selection Decision Tree based on physicochemical properties.

Detailed Protocols

Method A: Enhanced Biphasic Extraction (The "Salting Out" Modification)

Best for: Lipophilic spirocycles where standard extraction yields are <80%.

The Science: Simple basification often fails because the partition coefficient (


) of spiro-amines is not high enough at pH 12. We must decrease the dielectric constant of the organic phase and increase the ionic strength of the aqueous phase.

Protocol:

  • Suspend: Place 1.0 eq of Amine-Oxalate in a separatory funnel.

  • Dissolve: Add minimal water (just enough to dissolve the salt).

  • Basify: Add 20% w/v KOH (aq) until pH > 12. Note: KOH is preferred over NaOH as Potassium Oxalate is more soluble than Sodium Oxalate, preventing precipitate formation at the interface.

  • Saturate: Add solid NaCl until the aqueous layer is saturated (undissolved salt visible). This drives the organic amine out of the water ("salting out").

  • Extract: Extract 3x with CHCl₃:IPA (3:1) .

    • Critical: Do not use pure DCM. The Isopropyl Alcohol (IPA) helps solvate the polar nitrogen of the spirocycle.

  • Dry: Dry combined organics over

    
    , filter, and concentrate.
    
Method B: SCX Solid Phase Extraction (Catch & Release)

Best for: Highly polar, water-soluble amines. The "Gold Standard" for purity.

The Science: Strong Cation Exchange (SCX) resins (sulfonic acid based) bind the amine cationically, allowing the anionic oxalate to wash away. The amine is then released by a basic ammonia wash. This separates based on charge, not solubility.

Protocol:

  • Preparation: Use a pre-packed SCX cartridge (e.g., 1g resin per 100mg compound). Pre-wet with Methanol (MeOH).

  • Loading: Dissolve the Amine-Oxalate in 50% MeOH/Water. (If solubility is poor, mild heating is acceptable). Load onto the cartridge by gravity or slight vacuum.

    • Mechanism:[1][2][3][4]

      
      
      
  • Washing (Critical): Flush with 5 column volumes (CV) of MeOH .

    • Validation: Check the eluate with

      
       solution. If a white precipitate forms (Ca-Oxalate), oxalate is still eluting. Continue washing until clear.
      
  • Elution: Elute with 3 CV of 2M

    
     in MeOH .
    
  • Finish: Concentrate the ammoniacal eluate to obtain the pure free base.

Method C: The Calcium Precipitation ("Crash") Method

Best for: Large scale (>5g) or when Ion Exchange is unavailable. Ideal for amines that are extremely water-soluble.

The Science: Calcium oxalate is practically insoluble in water (


). By adding a calcium source, we force the oxalate to precipitate as a solid, leaving the amine free base in the supernatant.

Protocol:

  • Dissolve: Dissolve Amine-Oxalate (1 eq) in Water (10 volumes).

  • Reagent Prep: Prepare a slurry of Calcium Hydroxide (

    
    )  (1.5 eq) in water.
    
    • Alternative: If the amine is sensitive to strong bases, use

      
       (1.1 eq) followed by slow addition of 
      
      
      
      to buffer pH.
  • Reaction: Add the Ca-slurry to the amine solution. Stir vigorously for 30-60 minutes at Room Temp.

    • Observation: A thick, fine white precipitate (

      
      ) will form.
      
  • Filtration Aid: Add Celite (diatomaceous earth) to the mixture (equal weight to the starting material). Calcium oxalate is fine and clogs filters; Celite prevents this.

  • Filter: Filter through a Celite pad. Wash the cake with MeOH to recover any entrained amine.

  • Evaporate: Concentrate the filtrate. Azeotrope with toluene if water removal is difficult.

Data Summary & Comparison

FeatureMethod A (Extraction)Method B (SCX Resin)Method C (Ca-Precipitation)
Amine Polarity Low - ModerateHigh (Water Soluble)High (Water Soluble)
Scale Unlimited< 5g (Cost prohibitive)Unlimited
Time Efficiency High (30 mins)Moderate (1-2 hours)Moderate (1 hour + drying)
Oxalate Removal >95%>99.9% (Best) >98%
Solvent Usage High (Chlorinated)Low (MeOH)Low (Water/MeOH)
Primary Risk EmulsionsResin SaturationSlow Filtration

Troubleshooting & FAQ

Q: I used Method A, but I have a "rag layer" (emulsion) that won't separate.

  • Cause: Spirocyclic amines act as surfactants at high pH.

  • Fix: Do not shake vigorously; invert gently. If formed, filter the entire biphasic mixture through a pad of Celite. The emulsion usually breaks on the filter. Alternatively, add a small amount of MeOH to the organic layer.

Q: In Method B (SCX), my product is eluting during the Wash step.

  • Cause: The amine is not basic enough to bind to the sulfonic acid resin (rare for spiro-amines, but possible if electron-withdrawing groups are present).

  • Fix: Switch to a Mixed-Mode Cation Exchange resin or ensure the loading solvent is not too acidic (check pH of the salt solution).

Q: Can I use Calcium Carbonate instead of Calcium Hydroxide for Method C?

  • Analysis:

    
     is much less soluble and reacts slower. 
    
    
    
    is preferred because the hydroxide generates the free base in situ while the Calcium traps the oxalate. If you must use Carbonate, heat the reaction to 50°C and sonicate.

Q: How do I confirm the oxalate is actually gone?

  • Test: Take a small sample of your free base, dissolve in acid, and add

    
    . Turbidity indicates residual oxalate.
    
  • NMR:

    
     NMR is definitive. Oxalate carbonyl appears at ~160-165 ppm.
    

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Solubility & Properties of Spiro-Amines: Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Calcium Oxalate Precipitation Kinetics: Bong, W.C., et al. (2017). Addition of calcium compounds to reduce soluble oxalate.[3][5] Food Chemistry.[6] (Adapted for chemical purification context). [Link]

Sources

Validation & Comparative

The Spirocyclic Advantage: A Comparative Guide to the Lipophilicity of 1-Azaspiro[3.3]heptane and Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical properties is perpetual. Among the saturated heterocycles that are staples in drug design, the piperidine ring is arguably one of the most ubiquitous. However, the emergence of rigid, three-dimensional structures like 1-azaspiro[3.3]heptane has presented a compelling alternative, particularly in the modulation of lipophilicity, a critical parameter governing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed comparison of the distribution coefficient (logD) of 1-azaspiro[3.3]heptane analogs versus their traditional piperidine counterparts, supported by experimental data and protocols.

The Physicochemical Conundrum: Lipophilicity and pKa

Lipophilicity, often expressed as logP (the partition coefficient in an octanol/water system) or logD (the distribution coefficient at a specific pH), is a double-edged sword in drug discovery. While a certain degree of lipophilicity is essential for membrane permeability and target engagement, excessive lipophilicity is a notorious culprit behind poor solubility, increased metabolic liability, and off-target toxicity.

The basicity (pKa) of nitrogen-containing heterocycles further complicates this picture. The pKa determines the ionization state of a molecule at a given pH. For amines like piperidine and 1-azaspiro[3.3]heptane, the protonated, charged form generally exhibits higher aqueous solubility, while the neutral, uncharged form is more lipophilic and thus more readily permeates biological membranes. The interplay between lipophilicity and pKa is therefore a critical consideration for medicinal chemists.

Head-to-Head Comparison: Piperidine vs. 1-Azaspiro[3.3]heptane

To illustrate the distinct physicochemical properties of these two scaffolds, let's consider a direct comparison of N-benzylpiperidine and 2-benzyl-2-azaspiro[3.3]heptane.

CompoundStructureclogPMeasured logD at pH 7.4pKa
N-benzylpiperidine3.181.019.0
2-benzyl-2-azaspiro[3.3]heptane2.580.889.5

Data compiled from literature sources.

As the data indicates, the 1-azaspiro[3.3]heptane analog exhibits a lower clogP and a correspondingly lower measured logD at physiological pH compared to its piperidine counterpart. This reduction in lipophilicity, despite a slightly higher pKa, is a direct consequence of the spirocyclic core's rigid, three-dimensional nature. The spirocyclic structure reduces the molecule's surface area and introduces a higher degree of sp3 character, both of which contribute to decreased lipophilicity and often, improved solubility. This "spirocyclic advantage" can be a powerful tool for chemists seeking to optimize the ADME properties of a lead compound.

Experimental Determination of logD: A Step-by-Step Protocol

The gold-standard method for determining logD is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.

Shake-Flask logD Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Prepare n-octanol saturated with aqueous buffer D Add a small aliquot of stock solution to a vial containing pre-saturated n-octanol and buffer A->D B Prepare aqueous buffer (pH 7.4) saturated with n-octanol B->D C Prepare stock solution of test compound in a suitable solvent (e.g., DMSO) C->D E Shake vigorously to allow for partitioning equilibrium (e.g., 1-2 hours) D->E F Centrifuge to separate the two phases E->F G Carefully sample both the n-octanol and aqueous layers F->G H Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV, LC-MS) G->H I Calculate logD = log([Compound]octanol / [Compound]aqueous) H->I

Caption: Workflow for the shake-flask determination of logD.

Detailed Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. To a separatory funnel, add equal volumes of n-octanol and the PBS buffer. Shake vigorously for 1 hour to ensure mutual saturation. Allow the layers to separate completely and collect each phase.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS buffer. Add a small aliquot (e.g., 10 µL) of the compound stock solution.

  • Equilibration: Cap the vial tightly and shake on an orbital shaker at room temperature for 2 hours to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer, avoiding contamination of the interface. Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

The Broader Implications for Drug Design

The choice between a piperidine and a 1-azaspiro[3.3]heptane scaffold extends beyond simple lipophilicity modulation. The rigid, three-dimensional nature of the spirocycle can also influence:

  • Metabolic Stability: The spirocyclic core can block potential sites of metabolism, leading to a longer in vivo half-life.

  • Target Engagement: The defined conformational rigidity of the spirocycle can lead to more specific and higher-affinity binding to the target protein.

  • Intellectual Property: The novelty of the 1-azaspiro[3.3]heptane scaffold can provide a significant advantage in securing intellectual property rights.

Logical Relationship of Physicochemical Properties and Drug-like Characteristics

G cluster_scaffold Molecular Scaffold cluster_props Physicochemical Properties cluster_adme Drug-like Properties (ADME) Piperidine Piperidine Lipophilicity Lipophilicity (logD) Piperidine->Lipophilicity Higher Rigidity Conformational Rigidity Piperidine->Rigidity Lower Azaspiroheptane 1-Azaspiro[3.3]heptane Azaspiroheptane->Lipophilicity Lower Azaspiroheptane->Rigidity Higher Solubility Aqueous Solubility Lipophilicity->Solubility Permeability Membrane Permeability Lipophilicity->Permeability OffTarget Off-Target Effects Lipophilicity->OffTarget pKa pKa pKa->Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Metabolism Metabolic Stability Rigidity->Metabolism Permeability->Bioavailability Metabolism->Bioavailability

Caption: Interplay of molecular scaffolds, physicochemical properties, and ADME outcomes.

Conclusion

While piperidine remains a valuable and widely used scaffold in drug discovery, 1-azaspiro[3.3]heptane and other related spirocyclic systems offer a compelling strategy for fine-tuning the physicochemical properties of drug candidates. The inherent three-dimensionality and reduced lipophilicity of the 1-azaspiro[3.3]heptane core can lead to improved aqueous solubility, enhanced metabolic stability, and a more favorable overall ADME profile. As the pressure to develop safer and more effective drugs intensifies, the judicious application of such novel scaffolds will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]

  • Carreaux, F., et al. (2014). Spiro[3.3]heptane-Based Scaffolds for Drug Discovery. Journal of Medicinal Chemistry, 57(15), 6397-6413.
  • Dandapani, S., et al. (2014). The development of 2-azaspiro[3.3]heptane as a novel scaffold for CNS drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

Navigating Chemical Space: A Comparative Guide to 1-Azaspiro[3.3]heptane and Morpholine as Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a cornerstone of this process. For decades, the morpholine ring has been a stalwart scaffold, prized for its favorable physicochemical properties and synthetic accessibility. However, the drive to "Escape from Flatland" and explore more three-dimensional, sp³-rich chemical space has led to the emergence of novel bioisosteres.[1] Among these, the 1-azaspiro[3.3]heptane motif has garnered significant attention as a next-generation replacement for traditional saturated heterocycles.[2]

This guide provides a detailed, data-driven comparison of 1-azaspiro[3.3]heptane and its analogues against the conventional morpholine ring, offering researchers and drug development professionals a comprehensive resource for informed scaffold selection.

The Enduring Appeal of Morpholine and the Rise of a Spirocyclic Contender

Morpholine is a six-membered saturated heterocycle ubiquitous in medicinal chemistry. Its inclusion in a molecule often imparts improved aqueous solubility and polarity, while the ether oxygen can act as a hydrogen bond acceptor. Despite its utility, the morpholine ring is not without its liabilities. Its relatively planar chair conformation offers limited 3D diversity, and it can be susceptible to oxidative metabolism at the carbons adjacent to the oxygen and nitrogen atoms.

Enter the azaspiro[3.3]heptanes. These rigid, spirocyclic scaffolds, built from two fused four-membered rings (azetidines or cyclobutanes), offer a distinct three-dimensional geometry.[3] This inherent 3D character can lead to improved target engagement and selectivity while simultaneously enhancing physicochemical properties like metabolic stability and solubility in novel ways.[4] Specifically, 2-oxa-6-azaspiro[3.3]heptane is a direct bioisostere for morpholine, while the parent 1-azaspiro[3.3]heptane is considered a new-generation bioisostere for the related piperidine scaffold.[2][5] The principles discussed, however, apply broadly to the replacement of six-membered heterocycles with these spirocyclic cores.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Morpholine Morpholine Azaspiroheptane 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Azaspiroheptane Offers Increased 3D Character & Metabolic Stability

Caption: Bioisosteric replacement of morpholine with a spirocyclic analogue.

Physicochemical Properties: A Head-to-Head Comparison

The structural divergence between a simple six-membered ring and a spiro[3.3]heptane system leads to significant, and sometimes counterintuitive, differences in key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

One of the most striking observations is the effect on lipophilicity, as measured by the distribution coefficient (logD). The replacement of a morpholine or piperidine with an azaspiro[3.3]heptane involves the net addition of a carbon atom, which would typically be expected to increase lipophilicity. However, in many cases, the opposite occurs. Introducing the spirocyclic center can lower the measured logD at physiological pH (7.4) by as much as -1.0.[6] This phenomenon is primarily rationalized by an increase in the basicity (pKa) of the spirocyclic nitrogen.[6] The heteroatom in 2-oxa-6-azaspiro[3.3]heptane is now gamma (γ) to the nitrogen rather than beta (β) as in morpholine, which reduces inductive electron withdrawal and makes the nitrogen more basic.[6] A more basic compound will be more protonated at pH 7.4, leading to increased aqueous solubility and a lower logD.

Table 1: Comparative Physicochemical Properties

PropertyMorpholine2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptaneRationale for Difference
Molecular Weight ( g/mol )87.1297.1699.13Addition of a spirocyclic carbon framework.
cLogP-0.860.7~-0.5Spirocyclic core is more lipophilic than the single oxygen in morpholine.
Typical ΔlogD (7.4)Baseline↓ (-0.2 to -1.1)↓ (-1.2)Increased pKa of the spiro-analog leads to higher protonation and lower lipophilicity at pH 7.4.[6]
Typical pKa~8.4↑ (~9.0-10.0)↑ (~8.9)Reduced inductive withdrawal from the distal heteroatom increases the basicity of the nitrogen.[6]
Topological Polar Surface Area (TPSA)21.3 Ų12.0 Ų21.3 ŲTPSA is similar when the oxygen is retained.
3D ShapeFlexible ChairRigid, SpirocyclicRigid, SpirocyclicFused four-membered rings impart significant three-dimensionality.

Note: Data for 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane are representative and can vary based on substitution. cLogP values are calculated estimates. The change in logD (ΔlogD) is a key experimental observation from case studies.[6]

Metabolic Stability: Engineering Resistance to Metabolism

A significant driver for employing bioisosteric replacements is to address metabolic liabilities in a lead compound. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of most drugs.[7] Saturated rings like morpholine can be susceptible to oxidative metabolism, often at the C-H bonds adjacent to the heteroatoms.

The strained ring system of spiro[3.3]heptanes offers a distinct advantage. The high ring strain leads to increased bond strength, rendering the scaffold more resistant to oxidative metabolism.[8] This can lead to a significant increase in the half-life (t½) and a decrease in the intrinsic clearance (CLint) of a compound, improving its pharmacokinetic profile.

In a case study involving the anticancer drug Sonidegib, replacement of a morpholine ring with a spiro[3.3]heptane analogue demonstrated this principle, although in this specific case, the metabolic stability was reduced, highlighting that the effects are context-dependent.[9][10] However, in many other reported instances, azaspiro[3.3]heptanes have been shown to increase metabolic stability.[6][11]

Table 2: Representative Metabolic Stability Data Comparison

Compound ClassExample StructureIntrinsic Clearance (CLint,app) (μL/min/mg)Half-life (t½) (min)
Morpholine-containingSonidegib18> 90
Spiro[3.3]heptane analogueSonidegib Analogue (cis-isomer)156~20
Piperidine-containingModel Compound 5710821
1-Azaspiro[3.3]heptane analogueModel Compound 595145

Data for Sonidegib and its analogue are from ChemRxiv[10]. Data for model compounds 57 and 59 are from Angewandte Chemie[9]. Note that a lower CLint and higher t½ indicate greater metabolic stability.

Experimental Protocols for Comparative Analysis

To empirically validate the choice of one scaffold over another, rigorous experimental testing is essential. The following are standardized protocols for determining the key parameters discussed above.

Protocol 1: Lipophilicity Determination (LogD at pH 7.4)

This protocol describes the "shake-flask" method, a gold-standard technique for measuring lipophilicity.[12]

Objective: To determine the distribution coefficient of a compound between n-octanol and an aqueous buffer at pH 7.4.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer and vice-versa. Allow the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a defined volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

  • Spiking: Add a small volume of the compound stock solution to the vial. The final concentration should be detectable by the analytical method, and the volume of the dosing solvent should be minimal (e.g., <1%).

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.[7][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH required by CYP enzymes.[14]

  • Incubation:

    • Pre-warm the microsomal solution and test compound working solution to 37°C.

    • To initiate the reaction, add the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately quench the reaction by adding the aliquot to a tube or plate containing a cold stop solution (e.g., acetonitrile) with an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg) = (k / [microsomal protein concentration in mg/mL]) * 1000.

G cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, Compound, Cofactor) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add Cofactor) B->C D 4. Incubate at 37°C & Sample at Time Points C->D E 5. Quench Reaction (Cold Acetonitrile + IS) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ & CLint G->H

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Synthesis at a Glance

The practical application of any building block in drug discovery hinges on its synthetic accessibility. While morpholine derivatives are readily available, the synthesis of novel spirocycles like 1-azaspiro[3.3]heptane requires specialized methods. A key synthetic step involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO), which forms a spirocyclic β-lactam.[15][16] This intermediate is then reduced using a reagent like alane to yield the desired 1-azaspiro[3.3]heptane core.[15][16] The increasing commercial availability of these scaffolds and their derivatives is lowering the barrier to their incorporation in drug discovery programs.[2]

Conclusion: Making an Informed Choice

The decision to replace a traditional morpholine ring with a 1-azaspiro[3.3]heptane analogue is a nuanced one that must be guided by the specific goals of the drug discovery program.

Choose 1-Azaspiro[3.3]heptane (or its analogues) when:

  • Increased 3D character is desired: To explore new binding interactions or improve selectivity.

  • Metabolic stability is a key issue: The rigid, strained core is often more resistant to oxidative metabolism.

  • Lowering lipophilicity is a goal: The counterintuitive effect of increased basicity can be leveraged to improve solubility and reduce logD.[6]

  • Navigating existing intellectual property: As a novel scaffold, it offers opportunities to create new chemical entities.[15]

Retain Morpholine when:

  • A specific hydrogen bond to the ether oxygen is critical for activity.

  • The existing ADME profile is acceptable.

  • Synthetic simplicity and cost are primary drivers.

  • Significant changes to the exit vectors are detrimental to potency: The geometry of the spiro-analogues is significantly different from the chair-like conformation of morpholine, which may not be tolerated by the target.[6]

Ultimately, the substitution of morpholine with a 1-azaspiro[3.3]heptane bioisostere represents a powerful strategy in modern medicinal chemistry. By understanding the profound impact of this replacement on physicochemical and pharmacological properties, and by validating these changes with robust experimental data, researchers can better navigate the complexities of chemical space to design safer and more effective medicines.

References

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available from: [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available from: [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Available from: [Link]

  • Slideshare. (n.d.). pKa and log p determination. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction.... Available from: [Link]

  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available from: [Link]

  • PubMed Central. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available from: [Link]

  • UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available from: [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Available from: [Link]

  • Journal of Drug Research and Development. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Available from: [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of model compounds 57–59. Solubility (Sol.):.... Available from: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ResearchGate. (2025). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available from: [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]

  • Semantic Scholar. (n.d.). Isosterism and Bioisosterism Case Studies with Muscarinic Agonists. Available from: [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]

  • RSC Publishing. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Available from: [Link]

Sources

A Comparative Guide to the Crystal Structure Validation of 1-Azaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement of atoms within a crystal lattice, or crystal structure, profoundly influences a compound's physicochemical properties, including solubility, stability, and bioavailability. For novel scaffolds such as 1-Azaspiro[3.3]heptane, a key building block in medicinal chemistry, rigorous crystal structure validation is not merely a regulatory formality but a cornerstone of rational drug design.[1][2][3][4]

This guide provides a comprehensive comparison of the validation of two common salt forms of 1-Azaspiro[3.3]heptane: the hydrochloride (HCl) and the oxalate salts. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their own drug development pipelines.

The Imperative of Salt Selection and Crystal Structure Validation

The selection of an appropriate salt form is a critical step in drug development. The counter-ion can significantly alter the crystal packing and, consequently, the material's properties. Validating the crystal structure of these salts is essential to:

  • Unambiguously confirm the molecular structure and stereochemistry.

  • Identify and characterize polymorphs, which can have different physical properties and therapeutic outcomes.

  • Elucidate intermolecular interactions that govern crystal stability.

  • Provide a structural basis for understanding and predicting physicochemical properties.

The International Union of Crystallography (IUCr) has established standards for the validation and reporting of crystal structures, emphasizing the need for comprehensive experimental data.

Experimental Workflow for Crystal Structure Validation

A robust validation of the crystal structure of 1-Azaspiro[3.3]heptane salts involves a multi-pronged approach, integrating synthesis, crystallization, diffraction techniques, and spectroscopic analysis.

Crystal Structure Validation Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Diffraction Analysis cluster_validation Structure Validation & Reporting Synthesis Salt Synthesis Crystallization Crystallization Screening Synthesis->Crystallization Crude Salt NMR NMR Spectroscopy Synthesis->NMR IR_Raman IR & Raman Spectroscopy Synthesis->IR_Raman SingleCrystal Single Crystal Growth Crystallization->SingleCrystal Optimized Conditions PXRD Powder X-Ray Diffraction (PXRD) Crystallization->PXRD Polycrystalline Powder SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) SingleCrystal->SCXRD High-Quality Crystal Validation checkCIF/PLATON Validation SCXRD->Validation PXRD->Validation Reporting Data Deposition & Reporting Validation->Reporting Computational_Validation CIF Crystallographic Information File (CIF) checkCIF checkCIF/PLATON (IUCr Validation Server) CIF->checkCIF Report Validation Report (ALERTS) checkCIF->Report Final Validated Structure checkCIF->Final No major ALERTS Refinement Structure Refinement Report->Refinement Address ALERTS Refinement->CIF Updated CIF

Sources

Precision in 3D: Binding Affinity Retention in Spirocyclic Scaffold Hopping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Paradox

In modern drug discovery, spirocyclic scaffold hopping represents a high-stakes trade-off. We move away from


-rich "flat" aromatics (phenyls, heteroaryls) to 

-rich 3D scaffolds to improve physicochemical properties—solubility, metabolic stability, and Lipophilic Ligand Efficiency (LLE).

The Paradox: While these properties almost invariably improve, binding affinity (


, 

) frequently drops.
This occurs because spiro-systems often alter the exit vectors of substituents, disrupting critical hydrogen bond networks or hydrophobic contacts established by the parent planar scaffold.

This guide objectively compares spirocyclic performance against traditional scaffolds and details the vector-retention strategies required to maintain nanomolar potency.

Mechanistic Principles of Affinity Retention

To retain affinity, one must master three biophysical pillars. Failure to address these results in "activity cliffs."

A. Vector Alignment & Exit Angles

Replacing a piperazine (chair conformation) with a 2,6-diazaspiro[3.3]heptane introduces a ~90° twist in the exit vectors of the nitrogen substituents.

  • The Fix: If the binding pocket requires a linear geometry, a spiro[3.3] system may fail. If the pocket allows for a "kink," the spiro-system rigidifies the bioactive conformation, reducing the entropic penalty (

    
    ).
    
B. The "Liponeutral" Bulk Effect

Spirooxetanes are unique.[1] Unlike gem-dimethyl groups which add lipophilicity (


), a spirooxetane adds steric bulk while lowering lipophilicity (

to

) due to the oxygen lone pairs.
  • Affinity Impact: The oxygen atom can accept hydrogen bonds from the protein backbone, compensating for the loss of

    
    -stacking interactions from the replaced aromatic ring.
    
C. Entropic Pre-organization

Aromatic rings are rigid but allow rotation of attached substituents. Spirocycles lock substituents into specific vectors.

  • Thermodynamics:

    
    . By freezing the ligand in the bioactive conformation before binding, you minimize the entropy loss upon binding, potentially improving affinity despite losing enthalpy from 
    
    
    
    -interactions.

Comparative Analysis: Performance Metrics

The following tables synthesize data from key medicinal chemistry campaigns (IDO1, BTK, PARP, and Sigma-1 receptors), comparing spiro-scaffolds to their flat or flexible alternatives.

Comparison 1: Spirooxetane vs. Gem-Dimethyl

Context: Used to block metabolic soft spots (e.g., benzylic positions) without exploding lipophilicity.

FeatureGem-Dimethyl (

)
SpirooxetanePerformance Delta
Binding Affinity (

)
High (Hydrophobic drive)Retained/Improved Spirooxetane IDO1 Inhibitor

nM (Comparable to parent)
Lipophilicity (

)
Increases (+0.6)Decreases (-1.5 to -2.5) Massive LLE improvement
Solubility LowersIncreases (4x - 4000x) Critical for oral bioavailability
Metabolic Stability Good (Steric block)Excellent Blocks CYP oxidation; no reactive metabolites

Key Insight: In IDO1 inhibitors, the spirooxetane oxygen formed new H-bonds within the pocket, compensating for the volume change.

Comparison 2: Azaspiro[3.3]heptane vs. Morpholine/Piperazine

Context: Replacing saturated heterocycles to secure IP space and lower


.
MetricMorpholine / Piperazine2-oxa-6-azaspiro[3.3]heptane2,6-diazaspiro[3.3]heptane
Geometry Chair (Flexible)Rigid, Twisted (90°)Rigid, Twisted (90°)

Baseline-0.6 to -1.0 -1.0 (due to increased basicity)
Affinity Impact BaselineMaintained (e.g., BTK, MCHr1)Variable (2-fold drop in PARP, but higher selectivity)
Selectivity ModerateHigh Rigid shape avoids off-targets (e.g., hERG)

Case Study Data (PARP Inhibitors):

  • Parent (Piperazine): High potency, but cytotoxic.

  • Spiro-Analog: 2-fold potency reduction (

    
    ), but significantly higher selectivity  for PARP-1 over other PARP isoforms, resulting in a better safety profile.[2]
    
Comparison 3: Spirocyclic Piperidines vs. Tetrahydropyrans

Context: Sigma-1 (


) receptor ligands for neurodegeneration.
Scaffold Variant

Selectivity (

)
LLE
Standard Piperidine ~10 nMModerate~3.5
Spirocyclic Tetrahydropyran (5i) 3.9 nM >250-fold 5.8
Expanded Spiro-Azepane 1.2 nM 45-fold~5.0

Key Insight: The spirocyclic constraint optimized the vector of the basic nitrogen, maximizing ionic interactions with the receptor aspartate residue while the hydrophobic spiro-tail filled a lipophilic pocket.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct spiro-scaffold based on the parent molecule's limitations.

ScaffoldHoppingLogic Start Problem Identification Metabolic Metabolic Instability (Benzylic/Alkyl site) Start->Metabolic Solubility Poor Solubility / High LogP Start->Solubility IP_Space IP Space Crowded (Need Novelty) Start->IP_Space GemDimethyl Parent: Gem-Dimethyl Metabolic->GemDimethyl Target Site Morpholine Parent: Morpholine/Piperazine Solubility->Morpholine Target Scaffold IP_Space->Morpholine SpiroOxetane Solution: Spirooxetane (Maintains shape, lowers LogP) GemDimethyl->SpiroOxetane Bioisostere CheckVector CRITICAL CHECK: Does pocket tolerate 90° twist? Morpholine->CheckVector Success Result: High LLE, Retained Affinity SpiroOxetane->Success AzaSpiro Solution: Azaspiro[3.3]heptane (Rigidifies, new vectors) AzaSpiro->Success CheckVector->AzaSpiro Yes (Twist allowed) Fail Result: Affinity Loss (Vector Mismatch) CheckVector->Fail No (Linear req.)

Caption: Decision logic for spirocyclic scaffold hopping. Note the critical checkpoint regarding vector alignment (90° twist) for azaspiroheptanes.

Experimental Protocol: Validating Affinity Retention via SPR

Standard


 assays are insufficient for spirocyclic hopping because they mask kinetic changes. A rigid spiro-scaffold often alters the residence time (

). Surface Plasmon Resonance (SPR) is the gold standard for validating this.
Protocol: Kinetic Validation of Spiro-Scaffolds

Objective: Determine if affinity retention is driven by


 (solvation/shape) or 

(rigid interactions).

Reagents:

  • Ligand: Biotinylated Target Protein (Enzymatically biotinylated for orientation control).

  • Analyte: Spirocyclic compounds (dissolved in 100% DMSO, diluted to running buffer).

  • Chip: Streptavidin (SA) or CM5 (if covalent coupling is necessary).

Step-by-Step Workflow:

  • Surface Preparation (The "Low Rmax" Rule):

    • Why: High density causes steric crowding and mass transport limitations, masking the subtle kinetic benefits of spiro-compounds.

    • Action: Immobilize protein to achieve a theoretical

      
       of 30-50 RU .
      
    • Calculation:

      
      .
      
  • Solvent Correction (Critical for Lipophilic Compounds):

    • Spiro-compounds often have different refractive indices than buffer.

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts.

  • Kinetic Titration (Single Cycle Kinetics):

    • Inject analyte at 5 concentrations (e.g., 0.1x, 0.3x, 1x, 3x, 10x

      
      ).
      
    • Flow Rate: High flow (50-100 µL/min ) to eliminate mass transport effects.

    • Contact Time: 60-120s association, 300-600s dissociation.

  • Data Analysis & Quality Control:

    • T-value Check: Ensure the transport limitation coefficient (

      
      ) is not significant.
      
    • Stoichiometry: If

      
       observed 
      
      
      
      theoretical, the spiro-compound may be binding to a specific sub-population or the protein is inactive.
    • Comparison: Plot Iso-affinity curves (

      
       vs 
      
      
      
      ).
      • Success: Spiro-compound shifts right (slower

        
        ) or stays on the diagonal compared to the parent.
        
      • Failure: Spiro-compound shifts down (slower

        
        ), indicating steric clash or difficulty entering the pocket.
        

Visualizing Vector Alignment

The structural impact of switching from a flat ring to a spiro-ring is best visualized by the change in substituent vectors.

VectorAlignment cluster_flat Flat Scaffold (Piperazine/Phenyl) cluster_spiro Spiro Scaffold (Spiro[3.3]heptane) Center1 Core (Flat) Sub1_A R1 Center1->Sub1_A 180° Linear Sub1_B R2 Center1->Sub1_B Center2 Core (Spiro) Center1->Center2 Scaffold Hop Sub2_A R1 Center2->Sub2_A Twisted Vector Sub2_B R2 Center2->Sub2_B ~90° Offset

Caption: Vector comparison. Flat scaffolds (left) typically present substituents in a linear or planar fashion. Spiro scaffolds (right) introduce a distinct angular offset, critical for accessing new sub-pockets or causing clashes.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link][3]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5] Angewandte Chemie International Edition. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][3]

  • Johansson, A., et al. (2016).[2] Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of a Morpholine with a 2-Oxa-6-azaspiro[3.3]heptane.[4][7][8] ACS Medicinal Chemistry Letters. [Link]

  • Reilly, S. W., et al. (2018).[2] 2,6-Diazaspiro[3.3]heptanes as Bioisosteres for Piperazines in PARP Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Meyer, C., et al. (2025). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry. [Link][9]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Azaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 1-Azaspiro[3.3]heptane oxalate (CAS No. 1706457-37-5) is one such compound whose unique structural motif is of significant interest.[1] As with any specialized reagent, particularly powdered amine salts, a comprehensive understanding of its potential hazards and the corresponding safety protocols is not merely a regulatory formality but the bedrock of sound scientific practice.

This guide provides a detailed operational plan for the safe handling of this compound, with a primary focus on the selection and use of Personal Protective Equipment (PPE). The recommendations herein are synthesized from best practices for handling hazardous powdered chemicals and the known hazard profiles of structurally analogous azaspiro compounds and other amine salts.[2][3][4][5] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact oxalate salt, we adopt a conservative approach, treating it with the caution it warrants as a potential skin, eye, and respiratory irritant.[5][6]

Anticipated Hazard Profile: An Evidence-Based Assessment

Before selecting PPE, we must first understand the risks. The primary physical form of this compound is a powder. This presents a significant risk of aerosolization, leading to potential inhalation and widespread surface contamination.[3]

Based on data from similar azaspiro oxalate and hemioxalate salts, the following hazards should be anticipated:

  • Skin Irritation (Category 2): Direct contact with the powder or its solutions can cause skin irritation.[6][7][8]

  • Serious Eye Irritation (Category 2): The compound is expected to be a significant eye irritant, with the potential for serious damage if contact occurs.[6][7][8]

  • Respiratory Irritation (Category 3): Inhalation of the dust may cause irritation to the respiratory system.[5][6][8]

  • Acute Oral Toxicity (Potential): Some related compounds are classified as harmful if swallowed.[6][9]

Therefore, our PPE strategy must create a robust barrier against these exposure routes.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task.[10] However, a baseline level of protection is non-negotiable whenever handling this compound.

  • Eye and Face Protection:

    • What: ANSI Z87.1-compliant chemical splash goggles are mandatory.[11]

    • Why: Goggles provide a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to standard safety glasses.[10] For procedures with a higher risk of splashing (e.g., preparing stock solutions or handling larger quantities), a full-face shield should be worn in addition to goggles.[12]

  • Hand Protection:

    • What: Chemical-resistant nitrile gloves are the standard recommendation.

    • Why: Nitrile provides excellent protection against a wide range of chemicals, including amine salts, and is a suitable alternative for individuals with latex allergies.[10][13] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact with a contaminated surface.[14] Wash hands thoroughly after removing gloves.[13]

  • Body Protection:

    • What: A flame-resistant lab coat.

    • Why: A lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing.[13] It should be kept fully fastened.

  • Respiratory Protection:

    • What: A NIOSH-approved respirator (e.g., an N95 dust mask or a half-face respirator with P100 cartridges) may be required.[11]

    • Why: Respiratory protection is essential when engineering controls like a fume hood are not feasible or when handling quantities large enough to generate significant airborne dust.[2][4] A risk assessment should always dictate the need for respiratory protection.

PPE Selection for Specific Operational Tasks

The level of PPE must correspond to the risk of exposure for the task at hand. This table provides clear guidance for common laboratory procedures.

Task Engineering Control Eye/Face Protection Gloves Body Protection Respiratory Protection
Container Inspection & Transport General well-ventilated labChemical Splash GogglesNitrile GlovesLab CoatNot typically required
Weighing Small Quantities (<1g) Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash GogglesNitrile GlovesLab CoatRecommended if not in a fume hood
Preparing Solutions Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNot required if in a fume hood
Handling a Small Powder Spill (<1g) N/AChemical Splash Goggles2 Pairs of Nitrile Gloves (double-gloving)Lab CoatN95 Respirator
Waste Disposal (Contaminated Solids) N/AChemical Splash GogglesNitrile GlovesLab CoatNot typically required

Procedural Guidance: Integrating Safety into Your Workflow

Protocol 1: Weighing and Handling the Powdered Compound
  • Preparation: Before handling the compound, ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered.[15] Place a disposable, absorbent bench cover on the work surface.[3]

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3] Use anti-static tools if the powder is prone to clinging.[3]

  • Transfer: Use a spatula or other appropriate tool for transfers. Open containers away from your face.[13]

  • Cleanup: After handling, decontaminate the spatula and the balance. Wipe down the work surface. Dispose of the bench cover and gloves as hazardous waste.

  • Hand Washing: Wash your hands thoroughly with soap and water.[13]

Protocol 2: Responding to a Powder Spill

A chemical spill requires a calm and methodical response. The primary objective is to contain the spill and decontaminate the area without creating additional hazards.

Spill_Response_Workflow start Spill of 1-Azaspiro[3.3]heptane Oxalate Powder Occurs alert Alert Personnel & Restrict Area start->alert assess Assess Spill Size & Risk alert->assess small_spill Small Spill (<1g) assess->small_spill Small large_spill Large Spill (>1g) assess->large_spill Large don_ppe Don Additional PPE: - Double Gloves - N95 Respirator - Goggles/Face Shield cover_spill Gently cover spill with absorbent pads to prevent aerosolization. don_ppe->cover_spill small_spill->don_ppe evacuate Evacuate the Area. Contact EHS. large_spill->evacuate wet_wipe Carefully wet pads with water. Wipe from outside in. cover_spill->wet_wipe collect_waste Place all contaminated materials (pads, gloves, etc.) into a sealed, labeled hazardous waste bag. wet_wipe->collect_waste decontaminate Wipe spill area with soap and water. Follow with a clean water rinse. collect_waste->decontaminate dox_ppe Doff PPE and dispose of contaminated items as hazardous waste. decontaminate->dox_ppe wash_hands Wash Hands Thoroughly dox_ppe->wash_hands end Incident Reported & Area Safe wash_hands->end

Caption: Workflow for managing a small powder spill.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final, critical step in the safe handling lifecycle.

  • Contaminated PPE: All disposable items that have come into contact with this compound, including gloves, bench covers, and cleaning materials, must be treated as hazardous waste.[5] Place them in a designated, clearly labeled, and sealed hazardous waste container.[5][15]

  • Empty Chemical Containers: The original product container, even when empty, will contain residue. It should be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Chemical Waste: Unused compound and solutions must be collected in a compatible, leak-proof hazardous waste container (e.g., HDPE or glass).[5] The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name.[5] Store this container in a designated Satellite Accumulation Area.[5]

By adhering to these stringent PPE and handling protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their research environment. This commitment to safety is the hallmark of a trustworthy and effective laboratory operation.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety, University of California, Berkeley.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Monoethanolamine (MEA) Safety & Handling Guide. (2025, November 26). TeamChem.
  • Safety Data Sheet: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate. (2025, December 26). Fisher Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Aiche.org.
  • Navigating the Disposal of 1-Azaspiro[3.6]decane: A Procedural Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI).
  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager.
  • This compound. (n.d.). Synblock.
  • Safety Data Sheet: 2-OXA-6-AZASPIRO[3.3]HEPTANE. HEMIOXALATE. (n.d.). Fisher Scientific.
  • 6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 95%. (n.d.). Thermo Scientific Chemicals.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate. (2025, November 19). TCI Chemicals.
  • Safety Data Sheet: 6-OXA-1-AZASPIRO[3.4]OCTANE HEMIOXALATE. (2024, December 19). CymitQuimica.
  • Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. (2021, May 1). Angene Chemical.
  • 6-Oxa-1-azaspiro[3.3]heptane hemioxalate. (n.d.). ChemScene.
  • 1-Oxa-6-azaspiro[3.3]heptane oxalate(2:1). (n.d.). Sigma-Aldrich.
  • 2-Azaspiro[3.3]heptane oxalate(2:1). (n.d.). Fluorochem.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.